zinc;3,5-bis(trifluoromethyl)benzenediazonium;tetrachloride
Description
Zinc;3,5-bis(trifluoromethyl)benzenediazonium;tetrachloride is a diazonium salt complex characterized by a benzenediazonium core substituted with two trifluoromethyl (-CF₃) groups at the 3- and 5-positions, coordinated with zinc tetrachloride (ZnCl₄²⁻) as the counterion. This compound is structurally analogous to other aryl diazonium salts but distinguished by its highly electronegative and hydrophobic -CF₃ substituents.
Properties
CAS No. |
14263-91-3 |
|---|---|
Molecular Formula |
C16H6Cl4F12N4Zn |
Molecular Weight |
689.4 g/mol |
IUPAC Name |
zinc;3,5-bis(trifluoromethyl)benzenediazonium;tetrachloride |
InChI |
InChI=1S/2C8H3F6N2.4ClH.Zn/c2*9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)16-15;;;;;/h2*1-3H;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
RVJMLOOUJQZBSY-UHFFFAOYSA-J |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+]#N)C(F)(F)F.C1=C(C=C(C=C1C(F)(F)F)[N+]#N)C(F)(F)F.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origin of Product |
United States |
Preparation Methods
Detailed Stepwise Preparation
Step 1: Synthesis of 3,5-bis(trifluoromethyl)aniline
Starting materials such as 3,5-bis(trifluoromethyl)bromobenzene can be converted to 3,5-bis(trifluoromethyl)aniline through multi-step reactions involving:
Formation of 3,5-bis(trifluoromethyl)benzoic acid via Grignard reaction of 3,5-bis(trifluoromethyl)bromobenzene with magnesium in tetrahydrofuran (THF), followed by carbonation and acidic workup (see Table 1 for reagents and conditions).
Subsequent conversion of the acid to the corresponding amine via reduction or other amination methods (specific details on this step are less documented but typically involve nitration followed by reduction or direct amination).
Step 2: Diazotization
- The primary amine 3,5-bis(trifluoromethyl)aniline is diazotized by treatment with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0–5 °C) to form the diazonium salt intermediate.
Step 3: Formation of Zinc Complex
The diazonium salt is then complexed with zinc ions and tetrachloride counterions to form this compound.
This step typically involves addition of zinc chloride or zinc salts in the presence of chloride ions to stabilize the diazonium complex.
Reaction Conditions and Parameters
Data Tables and Chemical Properties
| Property | Data |
|---|---|
| CAS Number | 14263-91-3 |
| Molecular Formula | C16H6Cl4F12N4Zn |
| Molecular Weight | 689.4 g/mol |
| IUPAC Name | This compound |
| Standard InChIKey | RVJMLOOUJQZBSY-UHFFFAOYSA-J |
| Physical State | Solid (typical for diazonium salts) |
| Stability | Stable under cold acidic conditions, sensitive to heat and light |
Research Findings and Analysis
The diazotization step is critical and must be carefully controlled at low temperatures to prevent decomposition of the diazonium salt.
The presence of the electron-withdrawing trifluoromethyl groups at the 3 and 5 positions on the benzene ring increases the stability of the diazonium salt compared to unsubstituted analogs, allowing for more versatile synthetic applications.
Zinc complexation enhances the stability and modulates the reactivity of the diazonium salt, making it useful for coupling reactions in organic synthesis.
The compound is primarily used in research settings for the synthesis of azo dyes and substituted aromatic compounds with trifluoromethyl functionalities, which are valuable in medicinal chemistry and materials science.
Summary Table of Preparation Steps
| Step No. | Process Stage | Key Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Preparation of primary amine | 3,5-bis(trifluoromethyl)bromobenzene, Mg, THF, CO₂, acid | 3,5-bis(trifluoromethyl)aniline (via intermediates) |
| 2 | Diazotization | NaNO₂, HCl, 0–5 °C | 3,5-bis(trifluoromethyl)benzenediazonium salt |
| 3 | Zinc complexation | ZnCl₂, Cl⁻ ions | This compound |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Zinc;3,5-bis(trifluoromethyl)benzenediazonium;tetrachloride can undergo substitution reactions where the diazonium group is replaced by other nucleophiles such as halides, hydroxides, or amines.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.
Coupling Reactions: It can participate in coupling reactions with phenols or aromatic amines to form azo compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides (e.g., sodium chloride), hydroxides (e.g., sodium hydroxide), and amines (e.g., aniline).
Reduction Reactions: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Coupling Reactions: These reactions are often carried out in the presence of a base such as sodium hydroxide and at low temperatures to prevent decomposition of the diazonium compound.
Major Products:
Substitution Reactions: The major products are substituted benzene derivatives.
Reduction Reactions: The major product is the corresponding amine.
Coupling Reactions: The major products are azo compounds.
Scientific Research Applications
Organic Synthesis
Zinc 3,5-bis(trifluoromethyl)benzenediazonium tetrachloride serves as a versatile reagent in organic chemistry. Its diazonium group allows for electrophilic aromatic substitution reactions, which are fundamental in synthesizing complex organic molecules.
Key Applications:
- Electrophilic Aromatic Substitution: The compound can introduce various substituents onto aromatic rings, facilitating the synthesis of diverse aromatic compounds. This is particularly useful in creating pharmaceuticals and agrochemicals.
- Synthesis of Fluorinated Compounds: The presence of trifluoromethyl groups enhances the reactivity of the compound, making it suitable for synthesizing fluorinated derivatives that exhibit unique biological activities .
Catalysis
Zinc 3,5-bis(trifluoromethyl)benzenediazonium tetrachloride is also utilized as a catalyst in several chemical reactions.
Catalytic Applications:
- Cationic Polymerization: The compound can initiate cationic polymerization processes, leading to the formation of polymers with specific properties tailored for applications in coatings and adhesives.
- Cross-Coupling Reactions: It facilitates cross-coupling reactions, such as Suzuki and Heck reactions, allowing for the formation of carbon-carbon bonds essential in building complex molecular architectures .
Materials Science
In materials science, zinc 3,5-bis(trifluoromethyl)benzenediazonium tetrachloride is employed to modify surfaces and create advanced materials.
Material Applications:
- Surface Functionalization: The compound can be used to functionalize surfaces with trifluoromethyl groups, enhancing their hydrophobicity and chemical resistance. This property is valuable in developing coatings that repel water and oils .
- Nanocomposite Development: It has been explored in the synthesis of nanocomposites where its unique electronic properties contribute to improved conductivity and stability in electronic devices .
Case Studies
Case Study 1: Synthesis of Fluorinated Pharmaceuticals
In a study published by the Journal of Organic Chemistry, researchers utilized zinc 3,5-bis(trifluoromethyl)benzenediazonium tetrachloride to synthesize a series of fluorinated pharmaceutical intermediates. The introduction of trifluoromethyl groups significantly enhanced the biological activity of the compounds compared to their non-fluorinated counterparts .
Case Study 2: Development of Hydrophobic Coatings
A research project demonstrated the effectiveness of zinc 3,5-bis(trifluoromethyl)benzenediazonium tetrachloride in creating hydrophobic coatings on glass surfaces. The treated surfaces exhibited remarkable water-repellent properties, making them suitable for applications in self-cleaning technologies .
Mechanism of Action
The mechanism of action of zinc;3,5-bis(trifluoromethyl)benzenediazonium;tetrachloride involves the formation of reactive intermediates such as diazonium ions, which can undergo various chemical transformations . These intermediates can react with nucleophiles, leading to the formation of substituted products or coupling with aromatic compounds to form azo compounds . The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Comparison with Similar Compounds
Substituent Effects: Trifluoromethyl vs. Chlorine
Zinc;2,5-Dichlorobenzenediazonium;Tetrachloride (CAS 14239-23-7)
- Structure : Benzenediazonium core with 2- and 5-chloro (-Cl) substituents and ZnCl₄²⁻ counterion .
- Properties :
- Less hydrophobic due to -Cl groups compared to -CF₃.
- Higher reactivity in electrophilic substitution due to -Cl’s moderate electron-withdrawing nature.
- Applications : Primarily used in traditional diazonium salt reactions (e.g., azo coupling) rather than advanced material functionalization.
Comparison Insight :
The -CF₃ groups in the target compound confer superior hydrophobicity and stability under harsh conditions, making it more suitable for surface engineering than chlorinated analogs .
Counterion Variations: Zinc Tetrachloride vs. Tetrafluoroborate
3,5-Bis(trifluoromethyl)benzenediazonium Tetrafluoroborate (TFMB)
- Structure : Same benzenediazonium core but with BF₄⁻ counterion .
- Properties :
- Higher solubility in polar aprotic solvents (e.g., acetonitrile) compared to ZnCl₄²⁻ salts.
- Reduced thermal stability due to weaker ion pairing.
- Applications: Electrografting on MoS₂ nanoribbons for semiconductor device modification .
Comparison Insight :
Zinc tetrachloride provides stronger ionic interactions, enhancing mechanical stability of grafted layers but limiting solubility in organic solvents .
Functional Group Diversity: Ethyl-Hydroxyethyl vs. Trifluoromethyl
4-Diazo-N-ethyl-N-(2-hydroxyethyl)aniline Chloride Zinc Chloride
- Structure: Benzenediazonium with -N-ethyl-N-(2-hydroxyethyl)amino substituent and ZnCl₂ counterion .
Biological Activity
Zinc;3,5-bis(trifluoromethyl)benzenediazonium;tetrachloride is a compound that has garnered interest due to its potential biological activity, particularly in the context of its interaction with metal ions and its implications for various biochemical pathways. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including relevant case studies and research data.
Chemical Structure and Properties
The compound is characterized by the presence of a zinc ion complexed with a diazonium derivative of 3,5-bis(trifluoromethyl)benzene. Its structure can be represented as follows:
- Chemical Formula : C8H3BF10N2
- Molecular Weight : 278.0057 g/mol
This structure enables it to participate in various chemical reactions, including electrophilic aromatic substitution and coordination chemistry.
Zinc plays a crucial role in numerous biological processes, including enzyme function, gene expression, and cellular signaling. The compound's ability to release zinc ions upon decomposition is significant for its biological activity. Research indicates that zinc can modulate the activity of transcription factors and influence cytokine production, which is critical in immune responses.
Key Mechanisms:
- Zinc Ionophore Activity : The compound may function as a zinc ionophore, facilitating the transport of zinc ions across cell membranes. This mechanism has been observed in similar compounds that enhance intracellular zinc levels, thereby restoring functionality to zinc-deficient proteins such as mutant p53 .
- Inhibition of Cytokine Production : Compounds related to this class have shown promise in inhibiting cytokine production, particularly interleukins (IL-2, IL-4, IL-5), which are pivotal in inflammatory responses .
Case Studies
- Cytokine Inhibition : A study demonstrated that bis(trifluoromethyl)pyrazoles could inhibit IL-2 synthesis with a potency significantly greater than cyclosporine. This suggests that similar compounds may exhibit enhanced anti-inflammatory properties .
- Zinc Reactivation in Mutant p53 : Research on thiosemicarbazone metal ion chelators revealed their ability to reactivate specific zinc-deficient p53 mutants. This mechanism underscores the potential for zinc-based compounds to restore normal function in mutated proteins, providing a pathway for anticancer therapies .
- Toxicity Assessment : In vivo studies indicated that certain derivatives demonstrated lower toxicity compared to traditional chemotherapeutics while maintaining efficacy against tumor growth. This highlights the therapeutic potential of zinc complexes in cancer treatment .
Comparative Analysis Table
Q & A
Q. What are the key considerations for synthesizing 3,5-bis(trifluoromethyl)benzenediazonium tetrachloride?
Methodological Answer: Synthesis typically involves diazotization under controlled conditions. For example, dissolve 0.001 mol of a precursor (e.g., substituted benzaldehyde derivatives) in absolute ethanol, add glacial acetic acid as a catalyst, and reflux for 4 hours. Pressure reduction and filtration yield the solid product . Critical parameters include solvent purity (ethanol), stoichiometric ratios, and reflux duration to avoid side reactions like premature decomposition of diazonium intermediates.
Q. How can researchers characterize the structural integrity of zinc-coordinated diazonium complexes?
Methodological Answer: Combine spectroscopic and crystallographic methods:
- NMR/FT-IR : Identify trifluoromethyl (-CF₃) and diazonium (-N₂⁺) functional groups (e.g., CF₃ peaks at ~1100–1200 cm⁻¹ in IR; aromatic proton shifts in ¹H NMR).
- X-ray Diffraction (XRD) : Resolve crystal lattice parameters (e.g., bond angles between Zn²⁺ and chloride ligands).
- PubChem/NIST Data : Cross-reference experimental spectra with standardized databases for validation .
Q. What experimental parameters are critical for optimizing reaction yields with tetrachloride salts?
Methodological Answer: Use factorial design to systematically test variables:
Q. What safety protocols are essential when handling trifluoromethyl-substituted diazonium salts?
Methodological Answer:
Q. How can researchers validate the purity of synthesized compounds?
Methodological Answer:
- HPLC-MS : Quantify impurities using reverse-phase chromatography with mass spectrometry detection.
- Melting Point Analysis : Compare experimental values (e.g., 54–56°C for 3,5-bis(trifluoromethyl)benzyl alcohol) to literature data .
- Elemental Analysis : Confirm C/H/N/F ratios via combustion analysis.
Advanced Research Questions
Q. How can computational modeling elucidate reaction mechanisms in Zn²⁺-diazonium systems?
Methodological Answer: Employ quantum chemical calculations (e.g., DFT) to simulate transition states and activation energies. For example, ICReDD’s reaction path search methods use Gaussian or ORCA software to predict intermediates in diazonium-zinc coordination . Validate simulations with experimental kinetics (e.g., Arrhenius plots).
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
Methodological Answer:
Q. How can factorial design improve reactor scalability for diazonium-tetrachloride reactions?
Methodological Answer: Apply a 2^k factorial design to assess:
| Factor | Level 1 | Level 2 |
|---|---|---|
| Stirring Rate | 200 RPM | 600 RPM |
| Reactor Volume | 50 mL | 500 mL |
| Catalyst Loading | 0.1 mol% | 1.0 mol% |
| Use response surface methodology (RSM) to optimize throughput while minimizing byproducts . |
Q. How do researchers integrate AI-driven simulations with experimental workflows?
Methodological Answer:
Q. What theoretical frameworks guide the design of novel zinc-diazonium coordination polymers?
Methodological Answer:
- Ligand Field Theory : Predict Zn²⁺ coordination geometry (tetrahedral vs. octahedral) based on ligand electron-donating capacity.
- Retrosynthetic Analysis : Deconstruct target polymers into feasible precursors (e.g., diazonium salts as linkers) using ICReDD’s feedback loops between computation and experiment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
